N-[5-(2-AMINO-2-OXOETHYL)-3-ETHYL-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL]-3,5-DIMETHOXYBENZAMIDE
Overview
Description
N-[5-(2-AMINO-2-OXOETHYL)-3-ETHYL-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL]-3,5-DIMETHOXYBENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidinyl ring, a benzamide moiety, and multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-AMINO-2-OXOETHYL)-3-ETHYL-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL]-3,5-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the imidazolidinyl ring. This can be achieved through the reaction of ethyl isothiocyanate with glycine, followed by cyclization. The benzamide moiety is then introduced through a coupling reaction with 3,5-dimethoxybenzoic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-AMINO-2-OXOETHYL)-3-ETHYL-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL]-3,5-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially at the methoxy groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides
Scientific Research Applications
N-[5-(2-AMINO-2-OXOETHYL)-3-ETHYL-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL]-3,5-DIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders
Mechanism of Action
The mechanism of action of N-[5-(2-AMINO-2-OXOETHYL)-3-ETHYL-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL]-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Thiazole Derivatives: Compounds with a thiazole ring, exhibiting various pharmacological properties.
Uniqueness
N-[5-(2-AMINO-2-OXOETHYL)-3-ETHYL-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL]-3,5-DIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3,5-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-4-19-15(23)12(8-13(17)21)20(16(19)26)18-14(22)9-5-10(24-2)7-11(6-9)25-3/h5-7,12H,4,8H2,1-3H3,(H2,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQRQDKSCXSEJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CC(=CC(=C2)OC)OC)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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